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Compound of Interest

4-(4-
Compound Name:
Ethylcyclohexyl)cyclohexanone

Cat. No.: B125137

4-(4-Ethylcyclohexyl)cyclohexanone (CAS No. 150763-13-6) is a bifunctional organic
molecule of significant interest in the field of materials science, particularly in the development
of advanced liquid crystal displays (LCDs). Its molecular architecture, featuring two saturated
cyclohexane rings linked together—one bearing a polar ketone functional group and the other a
nonpolar ethyl substituent—imparts a unique combination of properties. This structure consists
of arigid core and a polar group, which is characteristic of molecules used as liquid crystal
intermediates.[1] The ketone group provides a dipole moment essential for alignment in an
electric field, while the bulky, aliphatic bicyclohexyl system contributes to the thermal stability
and mesophase behavior required for liquid crystal applications.

This guide provides a comprehensive overview of the core physical properties of 4-(4-
Ethylcyclohexyl)cyclohexanone. Due to the specialized nature of this compound, publicly
available experimental data is limited. Therefore, this document integrates known data with
predicted properties and contextualizes them with data from structurally analogous
compounds, such as 4-ethylcyclohexanone and cyclohexanone itself. This approach mirrors
the analytical process undertaken in research and development when characterizing novel
molecules, providing both direct information and a framework for empirical validation. We will
delve into its physicochemical characteristics, spectroscopic signature, and the authoritative
experimental protocols required for their validation.
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PART 1: Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in various states and
its suitability for specific applications. For a liquid crystal intermediate, properties such as
molecular weight, phase transition temperatures (melting and boiling points), and density are
critical for formulating mixtures with the desired viscosity, refractive index, and operating
temperature range.

Molecular Structure and Identifiers
o |[UPAC Name: 4-(4-Ethylcyclohexyl)cyclohexanone

e CAS Number: 150763-13-6[1][2]
e Molecular Formula: C14H240

» Canonical SMILES: CCC1CCC(C2CCC(=0)CC2)CC1

Summary of Physical Properties

The table below summarizes the key physical properties of 4-(4-
Ethylcyclohexyl)cyclohexanone. Predicted values for the target compound are presented
alongside experimental data for the structurally related, but smaller, molecule 4-
ethylcyclohexanone (CsH140) to provide an empirical reference point.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b125137?utm_src=pdf-body
https://www.arborpharmchem.com/product/cas-150763-13-6-4-4-ethylcyclohexylcyclohexanone/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62469564.htm
https://www.benchchem.com/product/b125137?utm_src=pdf-body
https://www.benchchem.com/product/b125137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

4-(4- 4-
Property Ethylcyclohexyl)cy  Ethylcyclohexanon Data Type
clohexanone e (for comparison)
Calculated /

Molecular Weight

208.34 g/mol [3]

126.20 g/mol [4][5]

Experimental

Expected to be a

Colorless to pale

Physical Form liquid or low-melting o Observation
) yellow liquid[6]
solid at STP

Melting Point Data not available 9.25 °C (estimate)[7] Predicted

- ) ) 192-194 °C at 760 )
Boiling Point Data not available Experimental

mmHg[4][7]
_ _ 0.895 g/mL at 25 °C[4] _

Density Data not available Experimental

[5117]

Refractive Index
(n20/D)

Data not available

1.452[4][5][7]

Experimental

Solubility

Expected to be
soluble in common

organic solvents

Soluble in alcohol;
sparingly soluble in

water[6]

Experimental

PART 2: Spectroscopic & Analytical
Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized

compound. The predicted spectral features for 4-(4-Ethylcyclohexyl)cyclohexanone are

based on its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of

chemical bonds. For 4-(4-Ethylcyclohexyl)cyclohexanone, the most prominent feature is the

carbonyl (C=0) stretch.
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e C=0 Stretch: A strong, sharp absorption band is predicted in the region of 1710-1720 cm~1.
This is highly characteristic of a saturated cyclic ketone.[8][9] The absence of conjugation
results in a higher frequency compared to a,3-unsaturated ketones.[9]

o C-H Stretch: A complex series of bands between 2850-3000 cm~* will be present,
corresponding to the stretching vibrations of the numerous sp3-hybridized C-H bonds in the
two cyclohexane rings and the ethyl group.

e CHaz Scissoring: A distinct peak around 1450 cm~! is expected due to the scissoring vibration
of the methylene groups in the rings.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

e 13C NMR: The 13C spectrum is expected to be definitive.

o Carbonyl Carbon (C=0): A highly deshielded signal is predicted to appear at >210 ppm,
which is characteristic of a ketone carbonyl carbon.[10]

o Aliphatic Carbons: A cluster of signals between 10-50 ppm will correspond to the carbons
of the two cyclohexane rings and the ethyl group. The exact chemical shifts will depend on
their proximity to the electron-withdrawing ketone and their stereochemical environment.

e 1H NMR: The tH spectrum will be complex due to extensive signal overlap.

o Aliphatic Protons: The majority of the 24 protons will appear as a complex multiplet in the
upfield region of 0.8-2.5 ppm. The protons on the carbon adjacent to the carbonyl group
(a-protons) will be the most deshielded in this region, appearing around 2.2-2.5 ppm.[11]

o Ethyl Group Protons: The methyl (CHs) triplet will be the most upfield signal, expected
around 0.9 ppm, while the methylene (CH2z) quartet will appear further downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule.
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e Molecular lon (M*): The electron ionization (EI) mass spectrum should show a molecular ion
peak at an m/z (mass-to-charge ratio) corresponding to the compound's monoisotopic mass
of 208.18.[3]

o Key Fragmentation: Common fragmentation pathways for such bicyclic systems include
cleavage at the bond connecting the two rings and a-cleavage adjacent to the carbonyl

group.

PART 3: Experimental Protocols for Property
Determination

To ensure scientific rigor, the physical properties of 4-(4-Ethylcyclohexyl)cyclohexanone
must be determined using validated experimental methods. The following protocols describe
standard procedures for this characterization.

Protocol: Determination of Phase Transitions by
Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard technique for determining the thermal properties of
materials, such as melting point and glass transition temperature. It measures the difference in
heat flow required to increase the temperature of a sample and a reference as a function of
temperature. This method is highly sensitive and provides quantitative data on the energetics of
phase transitions.

Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of 4-(4-Ethylcyclohexyl)cyclohexanone
into a standard aluminum DSC pan. Crimp the pan with an aluminum lid to encapsulate the
sample.

 Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the
DSC cell.

e Thermal Program:

o Equilibrate the cell at -50 °C.
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o Ramp the temperature from -50 °C to 200 °C at a controlled rate of 10 °C/min under a
constant nitrogen purge (50 mL/min).

o Cool the sample back to -50 °C at 10 °C/min.

o Perform a second heating scan from -50 °C to 200 °C at 10 °C/min. The second scan is
crucial for analyzing materials with complex thermal histories, as it provides data on the
intrinsic properties of the material after erasing previous thermal effects.

o Data Analysis: The melting point (Tm) is determined as the peak temperature of the
endothermic event on the second heating scan. The heat of fusion (AHmM) is calculated by
integrating the area of the melting peak.

of Sample Aluminum Pan Reference Pans (Heat-Cool-Heat) Flow Data vs. Temperature (Melting Point)

Sample Preparation DSC Analysis Data Interpretation
Weigh 5-10 mg Encapsulate in Load Sample & Execute Thermal Program Acquire Heat Plot Heat Flow Identify Endothermic Pea]

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Structural Verification by NMR Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation of
organic molecules in solution. It provides precise information about the chemical environment
of each nucleus (*H and 13C), allowing for the complete assignment of the molecular structure.

Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-
Ethylcyclohexyl)cyclohexanone in 0.7 mL of deuterated chloroform (CDCIls). Add a small
amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

o Data Acquisition:
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Transfer the solution to a 5 mm NMR tube.

[e]

o

Acquire a *H NMR spectrum, ensuring sufficient scans for a good signal-to-noise ratio.

[¢]

Acquire a broadband proton-decoupled 3C NMR spectrum.

[e]

(Optional but recommended) Perform 2D NMR experiments, such as COSY (Correlation
Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively
assign proton-proton and proton-carbon correlations.

o Data Processing & Analysis:

o

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This
includes Fourier transformation, phase correction, and baseline correction.

o

Calibrate the spectra using the TMS signal at O ppm.

[¢]

Integrate the *H signals to determine proton ratios.

[¢]

Assign all peaks in the *H and 13C spectra to the corresponding atoms in the molecular
structure.

4-(4-Ethylcyclohexyl)cyclohexanone

(C14H240)

deshielded

/c NMR

C=0 Carbon Aliphatic Carbons a-Protons Other Aliphatic H
(~210 ppm) (20-50 ppm) (~2.2-2.5 ppm) (0.8-2.2 ppm)

Click to download full resolution via product page

Caption: Relationship between molecular structure and expected NMR signals.
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PART 4: Synthesis and Applications

4-(4-Ethylcyclohexyl)cyclohexanone is typically synthesized via the oxidation of its
corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic
methods favor environmentally benign oxidants. For instance, processes using oxygen-
containing gas with a catalyst or clean oxidants like hydrogen peroxide are preferred in
industrial settings to minimize toxic byproducts.[12][13]

The primary application of this compound lies in the formulation of liquid crystal mixtures.[1] Its
specific molecular shape and polarity allow it to be incorporated into nematic liquid crystal
phases, where it helps to optimize key material parameters such as:

Dielectric Anisotropy: The polar ketone group contributes to the overall dipole moment,
influencing how the material responds to an electric field.

» Birefringence: The refractive index of the material.

 Viscosity and Switching Times: The size and shape of the molecule affect the rotational
viscosity, which is critical for the fast switching speeds required in modern displays.

o Thermal Range: It helps to define the temperature range over which the material maintains
its liquid crystalline phase.

Conclusion

4-(4-Ethylcyclohexyl)cyclohexanone is a specialized chemical intermediate whose physical
properties are tailored for high-performance material applications. While comprehensive
experimental data is not broadly cataloged, a robust understanding of its characteristics can be
constructed through a combination of predicted values, analysis of analogous structures, and
fundamental chemical principles. The true characterization of this molecule relies on rigorous
experimental validation using standard analytical protocols such as DSC, FT-IR, and NMR
spectroscopy. This guide provides the foundational knowledge and methodological framework
necessary for researchers and developers to effectively utilize and characterize this important
liquid crystal component.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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